Cas no 58422-85-8 (Benzeneacetonitrile, 2-acetyl- (9CI))
Benzeneacetonitrile, 2-acetyl- (9CI) Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetonitrile, 2-acetyl- (9CI)
- 2-Acetyl pheny acetonitrile
- 2-Acetylphenylacetonitrile
- o-Acetylphenylacetonitril
- o-acetylphenylacetonitrile
- SCHEMBL5487519
- Benzeneacetonitrile, 2-acetyl-
- W16908
- DB-325845
- Benzeneacetonitrile,2-acetyl-(9ci)
- 2-(2-acetylphenyl)acetonitrile
- 58422-85-8
-
- MDL: MFCD22414269
- Inchi: 1S/C10H9NO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6H2,1H3
- InChI Key: QDISFSKYAUGJBK-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=CC=CC=1CC#N
Computed Properties
- Exact Mass: 159.06800
- Monoisotopic Mass: 159.068413911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 40.9Ų
Experimental Properties
- Density: 1.081
- PSA: 40.86000
- LogP: 1.95528
Benzeneacetonitrile, 2-acetyl- (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AG68175-100mg |
Benzeneacetonitrile, 2-acetyl- (9CI) |
58422-85-8 | 95% | 100mg |
$112.00 | 2024-04-19 | |
| A2B Chem LLC | AG68175-250mg |
Benzeneacetonitrile, 2-acetyl- (9CI) |
58422-85-8 | 95% | 250mg |
$188.00 | 2024-04-19 | |
| A2B Chem LLC | AG68175-1g |
Benzeneacetonitrile, 2-acetyl- (9CI) |
58422-85-8 | 95% | 1g |
$508.00 | 2024-04-19 | |
| Aaron | AR00ECEZ-250mg |
Benzeneacetonitrile, 2-acetyl- (9CI) |
58422-85-8 | 95% | 250mg |
$248.00 | 2025-01-24 | |
| Aaron | AR00ECEZ-1g |
Benzeneacetonitrile, 2-acetyl- (9CI) |
58422-85-8 | 95% | 1g |
$668.00 | 2025-01-24 | |
| eNovation Chemicals LLC | Y0995665-1g |
2-acetylphenylacetonitrile |
58422-85-8 | 95% | 1g |
$670 | 2025-02-18 | |
| A2B Chem LLC | AG68175-500mg |
Benzeneacetonitrile, 2-acetyl- (9CI) |
58422-85-8 | 95% | 500mg |
$314.00 | 2023-12-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738584-100mg |
2-(2-Acetylphenyl)acetonitrile |
58422-85-8 | 98% | 100mg |
¥707.00 | 2024-05-07 | |
| eNovation Chemicals LLC | Y0995665-1g |
2-Acetylphenylacetonitrile |
58422-85-8 | 95% | 1g |
$600 | 2024-08-02 | |
| Aaron | AR00ECEZ-100mg |
Benzeneacetonitrile, 2-acetyl- (9CI) |
58422-85-8 | 95% | 100mg |
$146.00 | 2025-01-24 |
Benzeneacetonitrile, 2-acetyl- (9CI) Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Benzeneacetonitrile, 2-acetyl- (9CI)
Benzeneacetonitrile, 2-acetyl- (9CI): A Comprehensive Overview in Modern Chemical Research
Benzeneacetonitrile, 2-acetyl- (9CI), with the CAS number 58422-85-8, is a versatile intermediate compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its acetylated benzeneacetonitrile structure, plays a crucial role in the development of various chemical entities, including agrochemicals, pharmaceuticals, and specialty materials. Its unique reactivity and structural properties make it a valuable building block for synthetic chemists.
The chemical structure of Benzeneacetonitrile, 2-acetyl- (9CI) consists of a benzene ring substituted with an acetyl group and a nitrile group at the 2-position. This configuration imparts distinct electronic and steric properties, enabling its use in a wide range of synthetic transformations. The presence of both electron-withdrawing and electron-donating groups facilitates various reactions, such as nucleophilic additions, condensations, and cyclizations, making it an indispensable tool in medicinal chemistry.
In recent years, Benzeneacetonitrile, 2-acetyl- (9CI) has been extensively studied for its applications in the synthesis of biologically active compounds. Researchers have leveraged its reactivity to develop novel heterocyclic scaffolds that exhibit promising pharmacological properties. For instance, studies have shown that derivatives of this compound can serve as intermediates in the synthesis of kinase inhibitors, which are critical in the treatment of cancer and inflammatory diseases. The ability to modify the benzene ring and the substituents allows for fine-tuning of biological activity, making this compound a focal point in drug discovery efforts.
One of the most notable applications of Benzeneacetonitrile, 2-acetyl- (9CI) is in the synthesis of advanced materials. Its incorporation into polymers and coatings enhances their thermal stability and mechanical strength. Additionally, researchers have explored its use in the development of organic electronic materials, where its conjugated system contributes to efficient charge transport properties. These findings highlight the compound's broad utility beyond traditional pharmaceutical applications.
The synthesis of Benzeneacetonitrile, 2-acetyl- (9CI) typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include acetylation followed by cyanation or vice versa. Advanced techniques such as catalytic hydrogenation and cross-coupling reactions have also been employed to improve yield and purity. The optimization of these synthetic pathways is essential for large-scale production and industrial applications.
Recent advancements in computational chemistry have further enhanced the understanding of Benzeneacetonitrile, 2-acetyl- (9CI)'s reactivity. Molecular modeling studies have provided insights into how different substituents influence its electronic properties and interaction with biological targets. These computational insights are complemented by experimental data from spectroscopic techniques such as NMR spectroscopy and mass spectrometry, which confirm structural assignments and reaction mechanisms.
The environmental impact of synthesizing and using Benzeneacetonitrile, 2-acetyl- (9CI) is another area of growing interest. Efforts are being made to develop greener synthetic methods that minimize waste and reduce energy consumption. For example, solvent-free reactions and catalytic processes under mild conditions are being explored as alternatives to traditional synthetic routes. These sustainable approaches align with global initiatives to promote environmentally responsible chemical manufacturing.
In conclusion, Benzeneacetonitrile, 2-acetyl- (9CI) is a multifunctional compound with significant implications in chemical research and industrial applications. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in drug development efforts aimed at treating various diseases. Additionally, its applications in material science highlight its versatility beyond traditional organic synthesis uses. As research continues to uncover new possibilities for this compound, it will undoubtedly remain a cornerstone in modern chemical innovation.
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